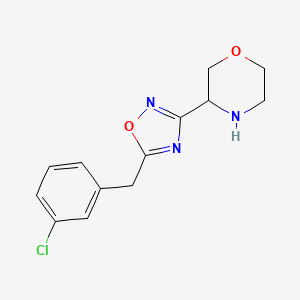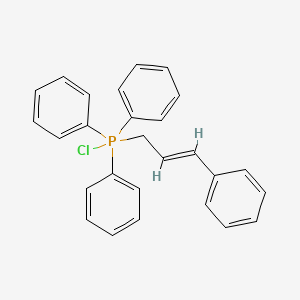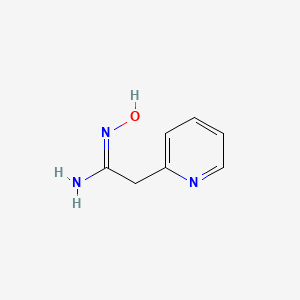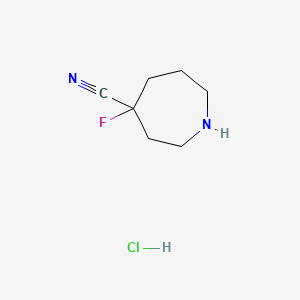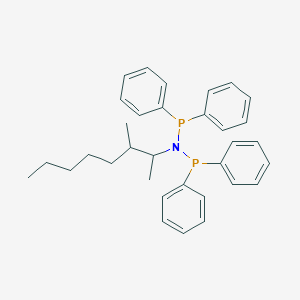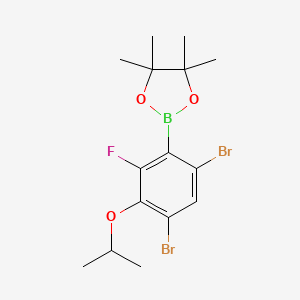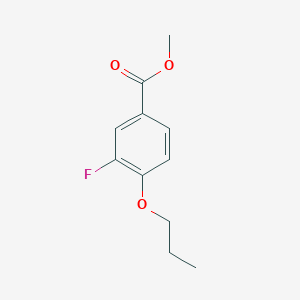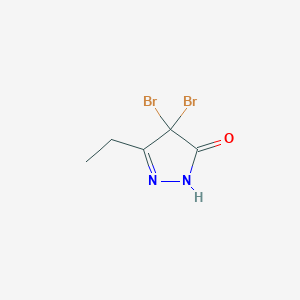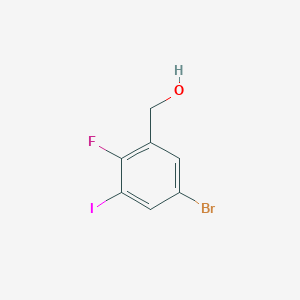
(5-Bromo-2-fluoro-3-iodophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-fluoro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrFOI It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the sequential introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of halogen atoms. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group can yield 5-bromo-2-fluoro-3-iodobenzaldehyde or 5-bromo-2-fluoro-3-iodobenzoic acid. Substitution reactions can produce derivatives with different functional groups replacing the halogen atoms .
Applications De Recherche Scientifique
(5-Bromo-2-fluoro-3-iodophenyl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (5-Bromo-2-fluoro-3-iodophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-fluorophenyl)methanol
- (5-Bromo-3-iodophenyl)methanol
- (5-Fluoro-2-iodophenyl)methanol
Uniqueness
(5-Bromo-2-fluoro-3-iodophenyl)methanol is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H5BrFIO |
|---|---|
Poids moléculaire |
330.92 g/mol |
Nom IUPAC |
(5-bromo-2-fluoro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2 |
Clé InChI |
SOJHMXGBILCBPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




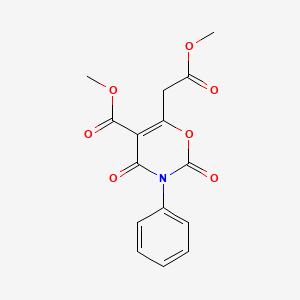
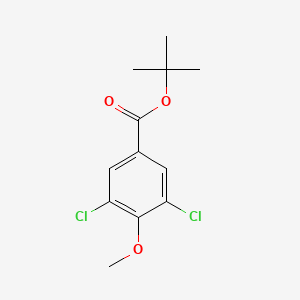
![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
